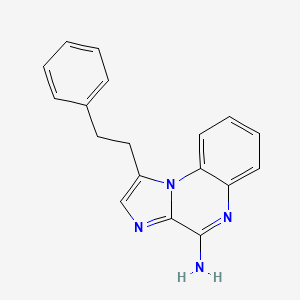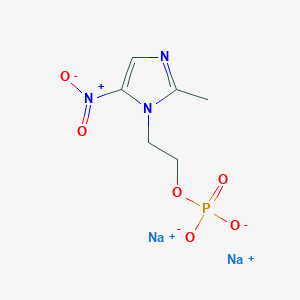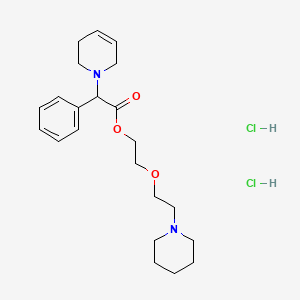![molecular formula C31H38N2O8 B12764758 2-[4-(2-Hydroxyethoxy)phenoxy]ethanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one CAS No. 152187-62-7](/img/structure/B12764758.png)
2-[4-(2-Hydroxyethoxy)phenoxy]ethanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-[4-(2-Hydroxyethoxy)phenoxy]ethanol; 5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene; oxepan-2-one is a complex organic molecule with multiple functional groups. It is known for its applications in various fields such as chemistry, biology, and industry due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Hydroxyethoxy)phenoxy]ethanol typically involves the reaction of 2-hydroxyethanol with 4-(2-hydroxyethoxy)phenol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
For the preparation of 5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene, the starting material is typically a cyclohexadiene derivative. The isocyanate groups are introduced through a reaction with phosgene or a similar reagent under anhydrous conditions .
Oxepan-2-one is synthesized through the ring-opening polymerization of ε-caprolactone in the presence of a suitable initiator and catalyst .
Industrial Production Methods
Industrial production of these compounds involves scaling up the laboratory synthesis methods. Large-scale reactors and continuous flow systems are used to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups in 2-[4-(2-Hydroxyethoxy)phenoxy]ethanol can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The isocyanate groups in 5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene can be reduced to amines.
Substitution: The phenoxy and isocyanate groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenoxy and isocyanate derivatives
科学的研究の応用
Chemistry
Polymer Chemistry: Used as a monomer or comonomer in the synthesis of polymers and copolymers.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Medicine
Drug Delivery: Incorporated into drug delivery systems to enhance the stability and bioavailability of therapeutic agents.
Industry
作用機序
The compound exerts its effects through various mechanisms depending on the functional groups involved. The hydroxyl and isocyanate groups can form hydrogen bonds and covalent bonds with target molecules, respectively. These interactions can alter the physical and chemical properties of the target molecules, leading to the desired effects .
類似化合物との比較
Similar Compounds
2-[4-(2-Hydroxyethoxy)phenoxy]ethanol: Similar in structure but lacks the isocyanate and oxepan-2-one groups.
5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene: Similar but lacks the hydroxyl and oxepan-2-one groups.
Oxepan-2-one: Similar but lacks the hydroxyl and isocyanate groups.
Uniqueness
The uniqueness of 2-[4-(2-Hydroxyethoxy)phenoxy]ethanol; 5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene; oxepan-2-one lies in its combination of functional groups, which imparts a wide range of chemical reactivity and applications .
特性
CAS番号 |
152187-62-7 |
|---|---|
分子式 |
C31H38N2O8 |
分子量 |
566.6 g/mol |
IUPAC名 |
2-[4-(2-hydroxyethoxy)phenoxy]ethanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one |
InChI |
InChI=1S/C15H14N2O2.C10H14O4.C6H10O2/c18-12-16-14(7-3-1-4-8-14)11-15(17-13-19)9-5-2-6-10-15;11-5-7-13-9-1-2-10(4-3-9)14-8-6-12;7-6-4-2-1-3-5-8-6/h1-7,9H,8,10-11H2;1-4,11-12H,5-8H2;1-5H2 |
InChIキー |
LGRSGWBMPDYYSP-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=O)OCC1.C1C=CC=CC1(CC2(CC=CC=C2)N=C=O)N=C=O.C1=CC(=CC=C1OCCO)OCCO |
関連するCAS |
152187-62-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



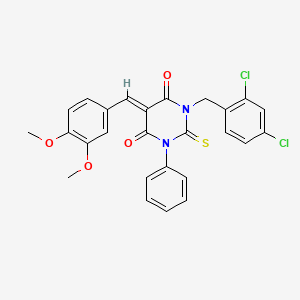
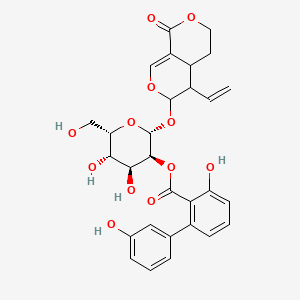


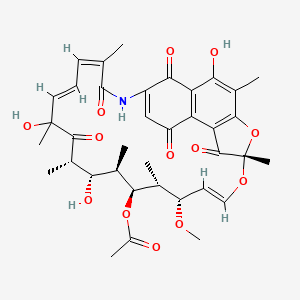
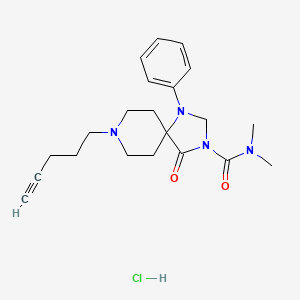
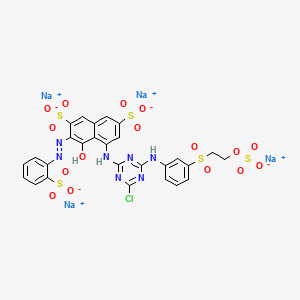
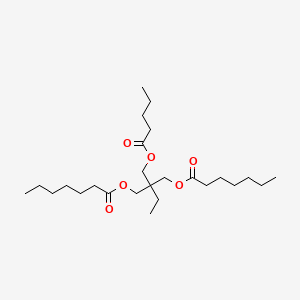
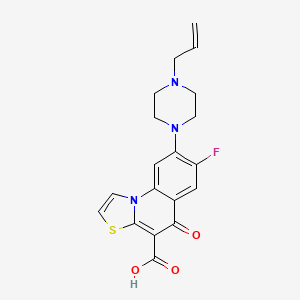
![8-(3-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12764741.png)
